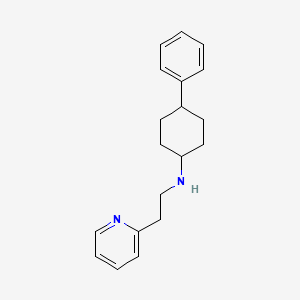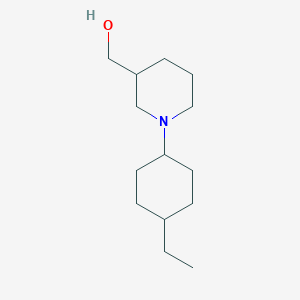![molecular formula C18H30N4 B3850653 2-[4-(3,7-Dimethyloct-6-enyl)piperazin-1-yl]pyrimidine](/img/structure/B3850653.png)
2-[4-(3,7-Dimethyloct-6-enyl)piperazin-1-yl]pyrimidine
Overview
Description
2-[4-(3,7-Dimethyloct-6-enyl)piperazin-1-yl]pyrimidine is a complex organic compound characterized by its unique structure, which includes a piperazine ring substituted with a dimethyloctenyl group and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,7-Dimethyloct-6-enyl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the dimethyloctenyl group through alkylation reactions. The final step involves the coupling of the piperazine derivative with a pyrimidine precursor under controlled conditions, such as refluxing in an appropriate solvent with a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Key considerations include the selection of solvents, catalysts, and reaction conditions that minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3,7-Dimethyloct-6-enyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of double bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically results in saturated hydrocarbons.
Scientific Research Applications
2-[4-(3,7-Dimethyloct-6-enyl)piperazin-1-yl]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[4-(3,7-Dimethyloct-6-enyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
3,7-Dimethyloct-6-en-1-yl acrylate: Similar in structure but with an acrylate group instead of a pyrimidine ring.
3,7-Dimethyloct-6-enyl ethyl carbonate: Contains an ethyl carbonate group, differing in its chemical properties and applications.
2,3-Epoxy-3,7-dimethyloct-6-enol: Features an epoxy group, making it reactive in different types of chemical reactions.
Uniqueness
2-[4-(3,7-Dimethyloct-6-enyl)piperazin-1-yl]pyrimidine is unique due to its combination of a piperazine ring with a dimethyloctenyl group and a pyrimidine ring. This structure imparts specific chemical and biological properties that are not found in the similar compounds listed above, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
2-[4-(3,7-dimethyloct-6-enyl)piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4/c1-16(2)6-4-7-17(3)8-11-21-12-14-22(15-13-21)18-19-9-5-10-20-18/h5-6,9-10,17H,4,7-8,11-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHWYYZQOIDGPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)CCN1CCN(CC1)C2=NC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3-Benzhydryl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-pyridin-3-ylmethanone](/img/structure/B3850578.png)
![N-methyl-2-pyridin-2-yl-N-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]ethanamine](/img/structure/B3850593.png)
![1-[4-(trifluoromethoxy)benzyl]piperidine](/img/structure/B3850595.png)


![ethyl 4-[(3-fluorobenzyl)amino]-1-piperidinecarboxylate](/img/structure/B3850617.png)

![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B3850646.png)
![[1-[(2-fluorophenyl)methyl]pyrrolidin-2-yl]methanol](/img/structure/B3850650.png)
![4-[(2-Bromo-4,5-dimethoxyphenyl)methyl]morpholine](/img/structure/B3850658.png)
![methyl 4-{[(3,4,5-trimethoxyphenyl)amino]methyl}benzoate](/img/structure/B3850662.png)
![[1-[(2-Methoxyphenyl)methyl]pyrrolidin-2-yl]methanol](/img/structure/B3850666.png)
![1-benzyl-N-[1-(4-fluorophenyl)ethyl]-4-piperidinamine](/img/structure/B3850669.png)
